3-Amino-4-benzoyl-2-chloropyridine

説明

Synthesis Analysis

The synthesis of pyridine derivatives, such as “3-Amino-4-benzoyl-2-chloropyridine”, often involves reactions with Grignard reagents . The success of these transformations hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . The utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .Molecular Structure Analysis

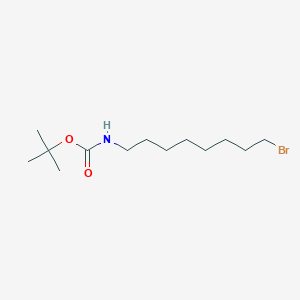

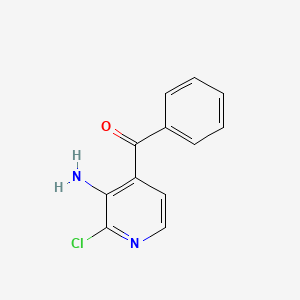

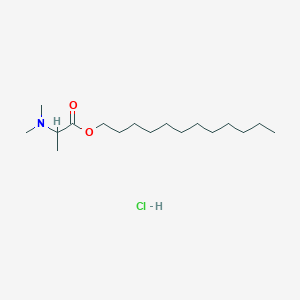

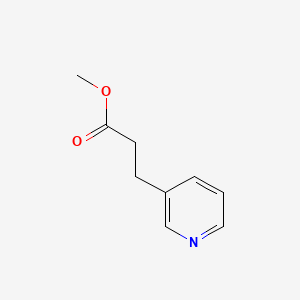

The molecular structure of “3-Amino-4-benzoyl-2-chloropyridine” comprises a pyridine ring and a benzoyl group. It also features an amino group and a chlorine atom, which are covalently bonded to the pyridine ring.Chemical Reactions Analysis

The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur . 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .科学的研究の応用

Synthesis of Analogues and Derivatives

- A method for preparing 3-amino-2-chloropyridines with various substituents, including benzoyl at the 4-position, has been developed, contributing to the synthesis of analogues like Nevirapine, a reverse transcriptase inhibitor (Bakke & Říha, 2001).

Structuraland Molecular Studies

- The structural analysis of N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea, synthesized from 3-amino-2-chloropyridine, reveals significant dihedral angles between its benzene and pyridyl rings, forming an infinite supramolecular structure through intermolecular hydrogen bonding (Ding et al., 2009).

Photocatalytic Reactions

- 3-Amino-2-chloropyridine, along with other organic systems, has been studied in titanium-dioxide-mediated photocatalysed reactions, exploring photo-oxidation processes and identifying various products via GC/MS analysis (Qamar, Muneer, & Bahnemann, 2005).

Antimicrobial Properties

- Novel compounds derived from 3-amino-2-chloropyridine, such as 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, have been synthesized and evaluated for their antibacterial and antifungal properties (Elgemeie et al., 2017).

Synthesis of Chroman-2-ones and α-Amino Acids

- Research into the synthesis of biologically active 3-aminochroman-2-ones and β,β-diarylalanines using 3-amino-2-chloropyridine derivatives has shown high efficiency and diastereoselectivity, contributing to the generation of these compounds (Chandrasekhar et al., 2017).

Exploration of Acid-Base Equilibria

- The acid-base properties of compounds like 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one, closely related to 3-amino-2-chloropyridine, have been investigated, revealing insights into their behavior in different solvent media (Kılıç & Birol, 2006).

Non-Linear Optical Properties

- Single crystals of 3-amino-2-chloropyridine:benzilic acid adducts have been studied for their third-order harmonic generation, using techniques like X-ray diffraction and DFT calculations to analyzetheir optical and thermal properties, which could be significant in the development of new materials for optical applications (Madhankumar, Muthuraja, & Dhandapani, 2020).

Antimicrobial Activity of Pyridine Derivatives

- The synthesis of new pyridine derivatives, using 3-amino-2-chloropyridine, has led to compounds with significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in the development of new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

The safety data sheet for “3-Amino-4-benzoyl-2-chloropyridine” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

(3-amino-2-chloropyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-12-10(14)9(6-7-15-12)11(16)8-4-2-1-3-5-8/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSCEEZYOQADQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441096 | |

| Record name | 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-benzoyl-2-chloropyridine | |

CAS RN |

342899-36-9 | |

| Record name | 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)